

# 13C NMR Assignments for cis- and trans-Linalool Oxide: An Application Note

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## Compound of Interest

Compound Name: Linalool oxide

Cat. No.: B106662

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## Abstract


This application note provides a detailed overview of the <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectral assignments for the furanoid isomers of cis- and trans-**linalool oxide**. A comprehensive table of chemical shifts is presented, compiled from authoritative sources. Furthermore, a standardized experimental protocol for the acquisition of <sup>13</sup>C NMR spectra for these compounds is outlined. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance analysis, and drug development.

## Introduction

**Linalool oxides** are a group of naturally occurring monoterpenoids found in the essential oils of various plants, contributing significantly to their aroma profiles. They exist in several isomeric forms, with the furanoid and pyranoid structures being the most common. Within the furanoid class, cis- and trans-isomers are present, each possessing distinct sensory properties. The accurate structural elucidation and differentiation of these isomers are crucial for quality control and research purposes. <sup>13</sup>C NMR spectroscopy is a powerful analytical technique for the unambiguous assignment of the carbon skeleton and stereochemistry of organic molecules like **linalool oxides**. This note focuses on the <sup>13</sup>C NMR chemical shift assignments for cis- and trans-**linalool oxide** (furanoid isomers).

## 13C NMR Chemical Shift Assignments

The  $^{13}\text{C}$  NMR chemical shifts for cis- and trans-**linalool oxide** have been reported in the scientific literature. The data presented here is compiled from established spectral databases and peer-reviewed publications, providing a reliable reference for their identification. The numbering of the carbon atoms in the **linalool oxide** structure is shown in Figure 1.

 **Figure 1.** Chemical structure and carbon numbering of **linalool oxide** (furanoid).

The  $^{13}\text{C}$  NMR chemical shift data for the cis- and trans-isomers of **linalool oxide** in deuterated chloroform ( $\text{CDCl}_3$ ) are summarized in Table 1.

Table 1.  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm) of cis- and trans-**Linalool Oxide** in  $\text{CDCl}_3$ .

Carbon No.	cis-Linalool Oxide ( $\delta$ , ppm)	trans-Linalool Oxide ( $\delta$ , ppm)
1	111.4	110.8
2	144.5	147.4
3	84.1	84.4
4	43.1	39.8
5	25.1	29.4
6	88.2	87.0
7	71.3	71.4
8	24.6	27.0
9	19.7	24.8
10	27.6	24.8

Data compiled from various spectroscopic databases and cross-referenced with available literature.

## Experimental Protocol for $^{13}\text{C}$ NMR Analysis

This section outlines a general protocol for the acquisition of  $^{13}\text{C}$  NMR spectra of **linalool oxides**. The parameters provided are a starting point and may require optimization based on the specific instrument and sample concentration.

### 3.1. Sample Preparation

- Accurately weigh approximately 10-20 mg of the **linalool oxide** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

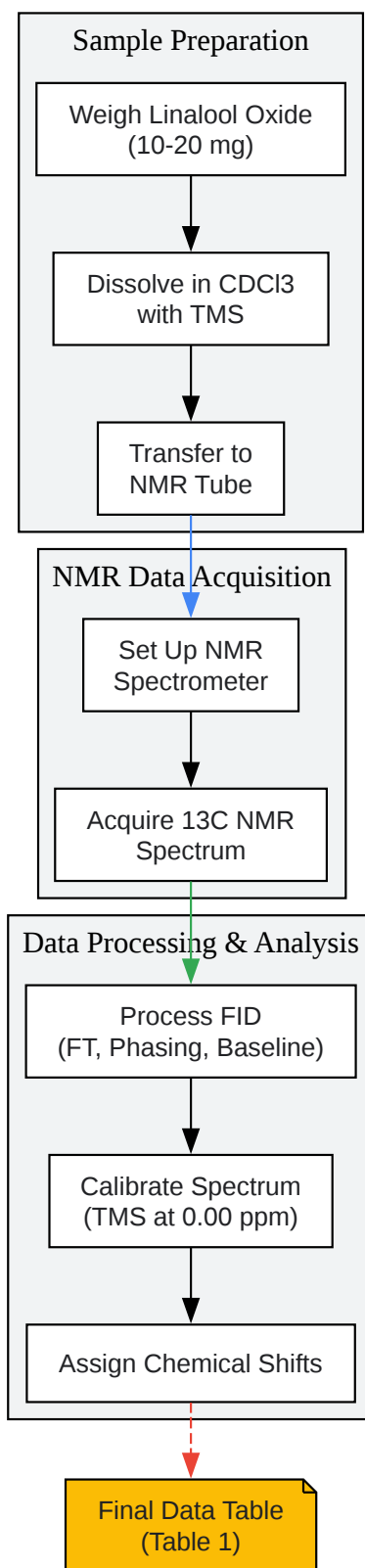
### 3.2. NMR Instrument Parameters

- Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
- Nucleus:  $^{13}\text{C}$
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K (25 °C)
- Pulse Program: A standard proton-decoupled  $^{13}\text{C}$  NMR experiment (e.g., zgpg30 on Bruker instruments).
- Acquisition Parameters:
  - Spectral Width (SW): 0 to 220 ppm
  - Number of Scans (NS): 1024 (adjust as needed for desired signal-to-noise ratio)
  - Relaxation Delay (D1): 2 seconds
  - Acquisition Time (AQ): ~1-2 seconds
- Processing Parameters:

- Apply an exponential window function with a line broadening factor of 1 Hz.
- Fourier transform the Free Induction Decay (FID).
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

## Experimental Workflow

The logical flow of the experimental process for obtaining and analyzing the  $^{13}\text{C}$  NMR data of **linalool oxides** is depicted in the following diagram.



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A flowchart of the experimental workflow.

## Conclusion

This application note provides a concise yet detailed resource for the  $^{13}\text{C}$  NMR analysis of cis- and trans-**linalool oxide**. The tabulated chemical shift data serves as a quick reference for the identification and differentiation of these isomers. The provided experimental protocol offers a standardized method for obtaining high-quality  $^{13}\text{C}$  NMR spectra. The visual representation of the workflow further clarifies the logical steps involved in the analysis. This information is intended to support researchers in their efforts to characterize these important natural products.

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